molecular formula C20H23FN2O3S B2421455 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955233-44-0

2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2421455
CAS No.: 955233-44-0
M. Wt: 390.47
InChI Key: ZWQYGWQMGZVZSJ-UHFFFAOYSA-N
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Synthesis Analysis

A related compound, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide (AIFPA), was synthesized via a condensation reaction of (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid and polymerized via free radical polymerization .


Molecular Structure Analysis

The molecular structure of this compound is C15H13F2NO2S . The compound is a bisfluoro analog of modafinil .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Research has demonstrated the potential of sulfonamide derivatives, including structures similar to the specified compound, in inhibiting cancer cell growth. For example, certain sulfonamide derivatives showed significant cytotoxic activity against breast and colon cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2015).

Structural Studies and Compound Interactions

Studies on amide-containing isoquinoline derivatives have provided insights into structural aspects and properties, such as their ability to form gels and crystalline solids with mineral acids, and their fluorescence emission properties when forming host–guest complexes (Karmakar et al., 2007). This research underscores the chemical versatility and potential applications in material science and analytical chemistry.

Synthesis and Chemical Reactions

The synthesis of tetrahydroisoquinolines through Pummerer-type cyclization demonstrates the chemical reactivity and potential for generating diverse chemical structures for further pharmacological exploration (Toda et al., 2000).

Enzyme Inhibition Studies

Compounds structurally related to the query molecule have been examined for their inhibitory effects on specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter synthesis. This research highlights the potential of these compounds to modulate enzyme activity and impact related physiological processes (Grunewald et al., 2006).

Fluorination Techniques in Organic Synthesis

Research into fluorination methods of quinolines indicates the importance of structural modifications for enhancing biological activity or modifying chemical properties, which can be critical for drug development and synthesis of biologically active compounds (Kidwai et al., 1999).

Mechanism of Action

As a eugeroic and a weak dopamine reuptake inhibitor, it is likely that this compound promotes wakefulness and alertness by increasing dopamine levels in the brain .

Future Directions

The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that future research may focus on further clinical trials to evaluate its efficacy and safety in humans.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-11-27(25,26)23-10-9-16-5-8-19(13-17(16)14-23)22-20(24)12-15-3-6-18(21)7-4-15/h3-8,13H,2,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYGWQMGZVZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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